2-(1-methyl-1H-pyrazol-4-yl)oxan-4-amine dihydrochloride
Description
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)oxan-4-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.2ClH/c1-12-6-7(5-11-12)9-4-8(10)2-3-13-9;;/h5-6,8-9H,2-4,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANUFBLFWRCDFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CC(CCO2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-amine dihydrochloride typically involves the reaction of 1-methyl-1H-pyrazole with oxan-4-amine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the compound in its pure form .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors and automated purification systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-amine dihydrochloride and analogous compounds.
Key Comparisons
Structural Isomerism :
- The target compound and its stereoisomer (rac-(2S,3R)-2-(1-methyl-1H-pyrazol-4-yl)oxan-3-amine dihydrochloride) share identical molecular formulas but differ in the position of the amine group (4- vs. 3-position on the oxane ring). This positional isomerism can significantly influence biological activity, as seen in receptor-binding studies of similar amines .
Heterocycle Substitution :
- Replacing the pyrazole ring with imidazoline (as in 4-(4,5-dihydro-1H-imidazol-2-yl)oxan-4-amine dihydrochloride) introduces a saturated, basic heterocycle. Imidazoline derivatives are often associated with adrenergic receptor modulation, whereas pyrazoles are common in kinase inhibitors .
Salt Form and Solubility: Dihydrochloride salts (e.g., target compound and 2-(pyrimidin-2-yloxy)ethan-1-amine dihydrochloride) generally exhibit higher water solubility compared to free bases, facilitating their use in intravenous formulations. For example, Levocetirizine dihydrochloride (CAS: 130018-87-0), an antihistamine, leverages this property for rapid absorption .
Molecular Rigidity vs.
Biological Activity
2-(1-methyl-1H-pyrazol-4-yl)oxan-4-amine dihydrochloride is a chemical compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyrazole ring with an oxane moiety, which contributes to its diverse biological effects. The molecular formula is , and it has been studied for its potential applications in treating various diseases, including cancer and inflammatory conditions.
| Property | Value |
|---|---|
| Molecular Formula | C9H17Cl2N3O |
| Molecular Weight | 254.16 g/mol |
| IUPAC Name | 2-(1-methylpyrazol-4-yl)oxan-4-amine; dihydrochloride |
| Appearance | Powder |
| Storage Temperature | Room Temperature |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. It modulates various signaling pathways, which can lead to therapeutic effects in different biological systems. Research indicates that this compound may inhibit certain kinases involved in inflammation and cancer progression, thereby exhibiting potential anti-inflammatory and anticancer properties.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has shown efficacy against various cancer cell lines, including:
| Cell Line | Inhibition % |
|---|---|
| HepG2 (Liver Cancer) | 54.25% |
| HeLa (Cervical Cancer) | 38.44% |
These results indicate that the compound selectively inhibits cancer cell proliferation while sparing normal fibroblasts, suggesting a favorable safety profile .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Although initial findings did not show robust antibacterial or antifungal activity, further modifications to the pyrazole structure could enhance its efficacy against microbial pathogens .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. It acts as an inhibitor of pro-inflammatory cytokines like TNF-alpha, which are critical in the pathogenesis of various inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity. Variations in substituents on the pyrazole ring can significantly influence the compound's potency and selectivity towards specific biological targets. For example, modifications at the N1 position have been shown to alter antiproliferative activity against cancer cell lines .
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Study on Cancer Cell Lines : A study evaluated the compound's effects on HepG2 and HeLa cells, demonstrating significant inhibition of cell growth with minimal toxicity to normal cells .
- Inflammation Model : In vivo studies using animal models indicated that the compound effectively reduced inflammation markers associated with autoimmune diseases .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-(1-methyl-1H-pyrazol-4-yl)oxan-4-amine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as coupling pyrazole derivatives with oxane precursors followed by amine functionalization. For example, hydrazine derivatives may react with diketones to form pyrazole rings, followed by cyclization and hydrochlorination . Key parameters include temperature control (e.g., 60–80°C for cyclization), solvent choice (polar aprotic solvents like DMF), and stoichiometric ratios of reagents to minimize side products. Post-synthesis purification via recrystallization or column chromatography is critical for isolating the dihydrochloride salt .
Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the pyrazole and oxane ring connectivity, while mass spectrometry (ESI-MS) verifies molecular weight. Purity is assessed via HPLC with UV detection (λ = 254 nm) or ion chromatography for chloride content. Differential Scanning Calorimetry (DSC) can identify hydrate/solvate forms, which are common in hydrochloride salts .
Q. How can researchers ensure batch-to-batch consistency in physicochemical properties?
- Methodological Answer : Standardize synthesis protocols with strict control of pH (e.g., pH 4–5 during hydrochlorination) and solvent evaporation rates. Use X-ray Powder Diffraction (XRPD) to confirm crystalline form consistency and Karl Fischer titration for water content analysis. Comparative NMR and HPLC profiles across batches are recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in crystallographic data during structural refinement of this compound?
- Methodological Answer : For high-resolution or twinned crystals, use SHELXL’s twin refinement module (BASF command) to model overlapping lattices. Incorporate restraints for bond lengths/angles in disordered regions (e.g., the pyrazole ring). Validate against spectroscopic data to reconcile discrepancies. SHELX programs are robust for small-molecule refinement but may require manual adjustment of hydrogen bonding networks .
Q. How does the compound interact with enzyme targets, and what experimental designs validate its inhibitory mechanisms?
- Methodological Answer : Molecular docking (AutoDock Vina) paired with Surface Plasmon Resonance (SPR) can map binding affinities (KD values). For glucose metabolism enzymes, use fluorogenic substrates (e.g., 4-nitrophenyl-α-D-glucopyranoside) in kinetic assays to measure IC₅₀. Cross-validate with CRISPR-edited cell lines to confirm target specificity .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Chiral resolution via preparative HPLC with amylose-based columns or enzymatic kinetic resolution (lipases) is critical. Monitor racemization risks during acidification steps by tracking optical rotation ([α]D²⁵). Process Analytical Technology (PAT) tools, like in-line FTIR, enable real-time monitoring of intermediates .
Q. How can researchers optimize crystallization conditions for X-ray diffraction studies?
- Methodological Answer : Screen solvents (e.g., ethanol/water mixtures) using the vapor diffusion method. Additives like hexafluorophosphate salts can improve crystal packing. For twinning mitigation, slow cooling (0.1°C/min) and seeding techniques are effective. Data collection at synchrotron facilities enhances resolution for ambiguous electron density regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
